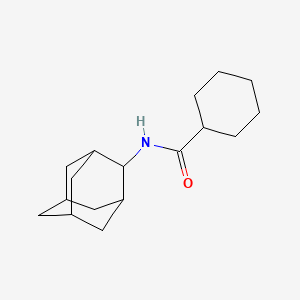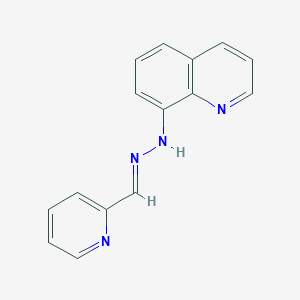![molecular formula C16H15N3O2S B5767509 N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)
N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as FMA, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用机制
N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that plays a role in regulating insulin signaling and glucose homeostasis. This compound also exhibits fluorescence properties that make it useful for detecting the presence of copper ions in biological systems.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to improve insulin sensitivity in animal models, indicating its potential as a treatment for type 2 diabetes.
实验室实验的优点和局限性
The advantages of using N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in lab experiments include its fluorescent properties, selectivity for protein tyrosine phosphatase 1B, and potential as an anticancer agent. However, limitations include its low solubility in aqueous solutions and potential toxicity at high concentrations.
未来方向
Future research on N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide could include exploring its potential as a treatment for type 2 diabetes, investigating its mechanism of action as an anticancer agent, and developing more soluble derivatives for use in biological systems. Additionally, this compound could be used as a tool for studying the role of copper ions in biological processes.
合成方法
The synthesis of N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves the reaction of 4-chloro-2-nitroaniline with 2-furylmethylamine, followed by reduction with iron powder and acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been used in various scientific research studies, including as a fluorescent probe for detecting the presence of copper ions in biological systems, as a selective inhibitor of protein tyrosine phosphatase 1B, and as a potential anticancer agent.
属性
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11(20)18-13-6-4-12(5-7-13)15-10-22-16(19-15)17-9-14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBENLNYDCWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)

